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molecular formula C13H18O B8395812 Crotyl (2-isopropyl phenyl) ether

Crotyl (2-isopropyl phenyl) ether

Cat. No. B8395812
M. Wt: 190.28 g/mol
InChI Key: JUXKGIPJLTZHJR-UHFFFAOYSA-N
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Patent
US05414156

Procedure details

Benzyl (2,6-diisopropylphenyl) ether 60 mg was dissolved in 20 ml of anhydrous ethanol solution of 5% acetic acid. After adding 30 mg of active carbon in 10% palladium thereinto, it was dissolved under hydrogen gas for 15 hours. Thus-obtained mixture Was washed with water and saturated sodium chloride aqueous solution. The resultant was dried with anhydrous magnesium sulfate and then concentrated.
Name
Benzyl (2,6-diisopropylphenyl) ether
Quantity
60 mg
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH:1]([C:4]1[CH:9]=[CH:8][CH:7]=[C:6](C(C)C)[C:5]=1[O:13][CH2:14][C:15]1C=CC=[CH:17][CH:16]=1)([CH3:3])[CH3:2]>C(O)C.C(O)(=O)C.[Pd]>[CH:1]([C:4]1[CH:9]=[CH:8][CH:7]=[CH:6][C:5]=1[O:13][CH2:14][CH:15]=[CH:16][CH3:17])([CH3:3])[CH3:2]

Inputs

Step One
Name
Benzyl (2,6-diisopropylphenyl) ether
Quantity
60 mg
Type
reactant
Smiles
C(C)(C)C1=C(C(=CC=C1)C(C)C)OCC1=CC=CC=C1
Name
Quantity
20 mL
Type
solvent
Smiles
C(C)O
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)(=O)O
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
[Pd]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

DISSOLUTION
Type
DISSOLUTION
Details
it was dissolved under hydrogen gas for 15 hours
Duration
15 h
CUSTOM
Type
CUSTOM
Details
Thus-obtained mixture
WASH
Type
WASH
Details
Was washed with water and saturated sodium chloride aqueous solution
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The resultant was dried with anhydrous magnesium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Name
Type
Smiles
C(C)(C)C1=C(C=CC=C1)OCC=CC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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